Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate
Description
Chemical Structure: This compound consists of an indole core substituted at the 3-position with a 2-(dimethylamino)ethyl group and a sulfosalicylate counterion. The sulfosalicylate moiety enhances solubility and stability due to its sulfonic acid and phenolic hydroxyl groups .
Properties
CAS No. |
101831-88-3 |
|---|---|
Molecular Formula |
C19H22N2O6S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-carboxy-4-hydroxybenzenesulfonate;2-(1H-indol-3-yl)ethyl-dimethylazanium |
InChI |
InChI=1S/C12H16N2.C7H6O6S/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h3-6,9,13H,7-8H2,1-2H3;1-3,8H,(H,9,10)(H,11,12,13) |
InChI Key |
POLHLQAMMDFKSL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC1=CNC2=CC=CC=C21.C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Formation of the indole nucleus substituted at the 5-position with a sulfonamide group.
- Introduction of the 3-(2-(dimethylamino)ethyl) side chain.
- Conversion to acid addition salts such as sulfosalicylate for improved stability and solubility.
Key Synthetic Routes
Fischer Indole Synthesis Approach
One classical approach involves Fischer indole cyclization of hydrazine derivatives with appropriate aldehyde or ketone precursors:
- Starting from 4-hydrazino-N-methyl benzene methane sulfonamide hydrochloride.
- Reacting with 4-dimethylamino butyraldehyde diethyl acetal in acidic aqueous medium.
- Followed by basification, extraction, and purification steps to yield the indole sulfonamide derivative.
- Subsequent crystallization with benzoic acid or succinic acid to form acid addition salts including sulfosalicylate analogs.
This method yields the target compound with moderate to good yields (50-65%) and allows for the isolation of crystalline acid addition salts suitable for pharmaceutical use.
Modified Hydrazine and Acetal Reaction with Protection Strategy
- Use of N-protected hydrazine hydrochloride intermediates to avoid side reactions such as bisindole by-product formation.
- Reaction with aminoacetals under acidic conditions to form protected indole intermediates.
- Deprotection and purification yield the desired 3-(2-(dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide.
- This approach improves yield and purity, with reported yields up to 95% for the final product after purification.
Process Optimization and Purification
- Use of polyphosphoric ester as a cyclization catalyst in dichloromethane solvent at 35-40°C enhances reaction efficiency.
- Basification with liquid ammonia or potassium carbonate to adjust pH for extraction steps.
- Use of charcoal treatment and recrystallization in solvents like methanol or acetone to improve purity.
- Final drying under vacuum at controlled temperatures (40-50°C) to obtain stable crystalline forms.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazine formation | Catalytic hydrogenation, diazotization, Sn(II)Cl2 reduction | - | Preparation of hydrazine hydrochloride salt |
| Fischer cyclization | Hydrazine + 4-dimethylaminobutyraldehyde diethyl acetal + HCl, 25-75°C | 50-65 | Acidic aqueous medium, polyphosphoric ester catalyst |
| Basification and extraction | Liquid ammonia or K2CO3, CH2Cl2 extraction | - | Adjust pH to ~9-11 for product isolation |
| Crystallization with benzoic acid or succinic acid | Reflux in acetone or ethanol, cooling to 0-5°C | 60-65 | Formation of acid addition salts (benzoate, succinate) |
| Purification | Charcoal treatment, filtration, vacuum drying | - | Improves purity and stability |
Analytical Data Supporting Preparation
- Melting Point: 173-175°C for pure sumatriptan base (related compound).
- Mass Spectrometry: FAB-MS m/z 832 (M+H)+ for protected intermediates confirming molecular weight.
- NMR Spectroscopy: Characteristic signals for indole protons and dimethylaminoethyl side chain confirm structure.
- Crystallography: Novel crystalline forms of sumatriptan base and salts reported, enhancing pharmaceutical applicability.
Summary of Research Findings
- The use of N-protected hydrazine intermediates significantly reduces side reactions such as bisindole formation, improving yield and purity.
- Acid catalysis in the presence of polyphosphoric ester and controlled temperature facilitates efficient Fischer cyclization.
- Subsequent salt formation with sulfosalicylate or other acids improves compound stability and handling.
- Extraction and purification steps are critical for isolating high-purity crystalline products suitable for pharmaceutical use.
- Reported yields vary from 50% to 95% depending on process optimization and purification methods.
Chemical Reactions Analysis
Indole derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, indole can participate in cycloaddition reactions, which are powerful transformations that involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants . Common reagents used in these reactions include gallium trichloride, methanesulfonic acid, and N,N-dimethylmethylene ammonium chloride . Major products formed from these reactions include tetrahydrocarbazoles, azepinoindoles, and other complex heterocyclic structures .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Indole derivatives are known for their anticancer properties. Research indicates that compounds similar to Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that certain indole derivatives act as inhibitors of the MDM2-P53 interaction, a pathway crucial in tumor progression and survival . This makes them potential candidates for developing novel anticancer therapies.
2. Neuropharmacology
Indole compounds have been investigated for their effects on the central nervous system. The dimethylaminoethyl group in this compound suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that such indole derivatives may exhibit antidepressant and anxiolytic effects by modulating serotonin receptors . Further research is necessary to elucidate these mechanisms and establish clinical efficacy.
3. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of indole derivatives. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions compounds like this compound as candidates for treating inflammatory diseases .
Cosmetic Applications
1. Skin Care Formulations
Indole derivatives are increasingly being incorporated into cosmetic formulations due to their beneficial properties for skin health. Their ability to modulate skin metabolism and enhance bioavailability makes them suitable for topical applications. Studies have shown that formulations containing such compounds can improve skin hydration and elasticity while providing anti-aging benefits .
2. Antioxidant Activity
The antioxidant properties of indoles contribute to their use in cosmetic products aimed at protecting the skin from oxidative stress. These compounds can neutralize free radicals, thereby preventing premature aging and skin damage caused by environmental factors .
Material Science Applications
1. Polymer Chemistry
Indole derivatives have been utilized in the synthesis of functional polymers with unique properties. The incorporation of indole moieties into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for various industrial applications, including coatings and adhesives .
2. Sensor Technology
Recent advancements have explored the use of indole derivatives in sensor technology. Their ability to interact with specific analytes allows for the development of sensitive detection systems for environmental monitoring and biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to act as agonists or antagonists at various serotonin receptors, which play a crucial role in their biological activities . The compound’s effects are mediated through the modulation of these receptors, leading to various physiological and pharmacological responses .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (dimethylaminoethyl groups or aromatic systems) and are compared based on reactivity, toxicity, and applications.
Reactivity and Performance in Resin Systems
- Ethyl 4-(dimethylamino) benzoate demonstrated a higher degree of conversion in resin cements compared to 2-(dimethylamino) ethyl methacrylate, attributed to its superior electron-donating capacity .
- Resins containing 2-(dimethylamino) ethyl methacrylate showed enhanced physical properties when combined with diphenyliodonium hexafluorophosphate (DPI), particularly at higher amine concentrations (1:2 CQ/amine ratio) .
- The sulfosalicylate counterion in the target compound may influence solubility and stability in formulations, though direct comparative data are lacking.
Thermal Stability and Decomposition
- This compound decomposes into NOx and SOx, posing environmental and handling risks .
- No decomposition data are provided for analogs, though methacrylate-based co-initiators typically release volatile organic compounds (VOCs) during polymerization .
Key Research Findings
Reactivity Hierarchy: Ethyl 4-(dimethylamino) benzoate > 2-(dimethylamino) ethyl methacrylate in resin systems, with DPI mitigating the latter’s limitations .
Toxicity Profile : The target compound’s LD50 values highlight its acute toxicity, necessitating stringent safety protocols .
Structural Complexity : Bis-indole derivatives () suggest expanded applications in drug design but require further study .
Biological Activity
Indole derivatives, particularly those containing a dimethylaminoethyl group, have garnered attention for their diverse biological activities. This article focuses on the compound Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C13H18N2O4S
- Molecular Weight : 302.36 g/mol
- IUPAC Name : 3-(2-(dimethylamino)ethyl)-1H-indole-5-sulfonic acid
The compound features a sulfonic acid group, which enhances its solubility in aqueous environments, making it suitable for various biological assays.
Indole derivatives often interact with neurotransmitter systems and exhibit various pharmacological effects:
- Serotonin Receptor Agonism : Compounds similar to this compound have been shown to act as agonists for serotonin receptors, particularly the 5-HT1D receptor. This interaction is crucial for modulating mood and pain perception .
- Anticancer Activity : Research indicates that certain indole derivatives possess anticancer properties by inducing apoptosis in tumor cells. For instance, compounds derived from indoles have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxicity in Cancer Models :
A study evaluated the cytotoxic effects of various indole derivatives on FaDu hypopharyngeal tumor cells. The results indicated that the presence of a dimethylaminoethyl group significantly enhanced the compound's ability to induce apoptosis compared to standard treatments like bleomycin . -
Serotonergic Activity :
Another investigation focused on the selectivity of indole derivatives for serotonin receptors. The findings highlighted that certain analogs exhibited high affinity for the 5-HT1D receptor with low central nervous system penetration, suggesting a favorable profile for treating migraine without significant side effects . -
Antimicrobial Efficacy :
The antimicrobial properties of indole derivatives were assessed against various pathogens, including MRSA and Pseudomonas aeruginosa. The results showed significant inhibition of bacterial growth, indicating potential applications in treating resistant infections .
Q & A
Q. What are the key steps in synthesizing Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Start with the indole core functionalized with a 2-(dimethylamino)ethyl group. React this intermediate with sulfosalicylic acid under controlled acidic conditions to form the sulfosalicylate salt.
- Step 2: Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) to enhance yield. For example, using polar aprotic solvents (e.g., DMF) at 60–80°C may improve solubility and reaction efficiency.
- Step 3: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients).
Q. Table 1: Optimization Parameters for Synthesis
| Parameter | Recommended Range | Analytical Tool |
|---|---|---|
| Temperature | 60–80°C | TLC/HPLC |
| Solvent | DMF or DMSO | NMR (post-purification) |
| Stoichiometry | 1:1.2 (indole:sulfosalicylic acid) | Mass Spec |
Reference: Principles of controlled synthesis (e.g., RAFT polymerization ) can guide parameter optimization for reproducibility.
Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the indole backbone, dimethylaminoethyl side chain, and sulfosalicylate counterion. For example, the aromatic protons of indole appear at δ 7.0–7.5 ppm, while the sulfonate group resonates downfield (~δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks ([M+H] or [M–H]) and fragmentation patterns.
- X-ray Crystallography: For definitive structural confirmation, grow single crystals in ethanol/water and analyze intermolecular interactions (e.g., hydrogen bonding between sulfonate and phenolic groups) .
Reference: Structural analogs in and highlight the importance of multi-technique validation.
Q. What are the recommended protocols for purifying this compound to achieve high purity?
Methodological Answer:
- Recrystallization: Use a 7:3 ethanol/water mixture to dissolve the crude product at 70°C, then cool slowly to 4°C for crystal formation.
- Column Chromatography: Employ silica gel with a gradient elution (0–10% methanol in dichloromethane) to separate polar impurities.
- Purity Assessment: Validate via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) with UV detection at 254 nm. Target >98% purity for biological assays .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound's stability under varying physiological conditions?
Methodological Answer:
-
Experimental Design:
- Prepare buffered solutions (pH 2–9) simulating gastrointestinal and systemic environments.
- Incubate the compound at 37°C for 24–72 hours.
- Analyze degradation products using LC-MS/MS and compare with stable isotope-labeled analogs.
-
Key Variables:
Variable Range Tested Analytical Method pH 2.0, 4.5, 7.4, 9.0 HPLC-UV Temperature 25°C, 37°C, 50°C Kinetic modeling Ionic Strength 0.1 M vs. 0.9% NaCl Conductivity measurements
Reference: Methodological rigor from and ensures reproducibility and identifies confounding factors (e.g., salt-induced precipitation).
Q. What strategies are effective in resolving contradictions in reported biological activities across studies?
Methodological Answer:
- Systematic Review: Compile data from peer-reviewed studies and compare experimental conditions (e.g., cell lines, assay protocols, compound concentrations). Use tools like PRISMA guidelines for transparency .
- Meta-Analysis: Apply statistical models (e.g., random-effects models) to quantify heterogeneity. For example, differences in IC values may arise from variations in cell viability assays (MTT vs. ATP-based) .
- Replication Studies: Repeat key experiments under standardized conditions (e.g., uniform cell culture media, controlled oxygen levels) to isolate variables .
Reference: emphasizes cross-study comparisons to identify methodological flaws.
Q. What advanced computational methods can predict the interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions between the indole core and target proteins (e.g., serotonin receptors). Focus on binding affinity (ΔG) and hydrogen-bonding networks.
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and conformational changes.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Study electron transfer mechanisms at the sulfonate group’s active site .
Q. Table 2: Computational Parameters
| Method | Software/Tool | Key Outputs |
|---|---|---|
| Docking | AutoDock Vina | Binding pose, ΔG (kcal/mol) |
| MD Simulations | GROMACS | RMSD, hydrogen bond lifetime |
| QM/MM | Gaussian/CHARMM | Electron density maps |
Reference: Structural analogs in validate computational approaches for dimethylaminoethyl-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
